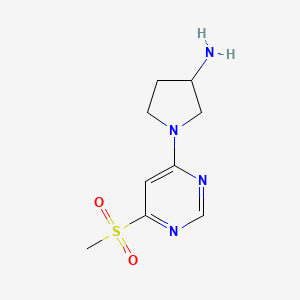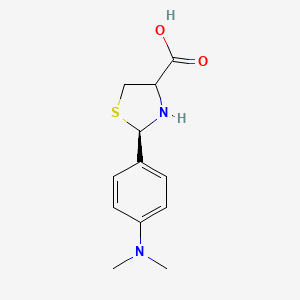
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a piperidine ring, and an ethyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-bromoaniline and ethyl 2-bromoacetate in the presence of a base such as triethylamine to form the intermediate ethyl 2-(4-bromophenylamino)acetate.
Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and bromophenyl group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(N-phenyl-2-(piperidin-1-yl)acetamido)acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-(N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamido)acetate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Ethyl 2-(N-(4-fluorophenyl)-2-(piperidin-1-yl)acetamido)acetate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Uniqueness
Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H23BrN2O3 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-N-(2-piperidin-1-ylacetyl)anilino)acetate |
InChI |
InChI=1S/C17H23BrN2O3/c1-2-23-17(22)13-20(15-8-6-14(18)7-9-15)16(21)12-19-10-4-3-5-11-19/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
AROMYYODDMPXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


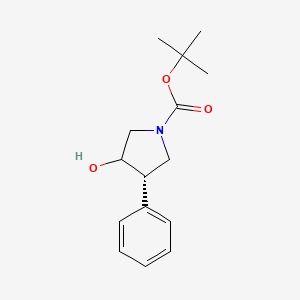
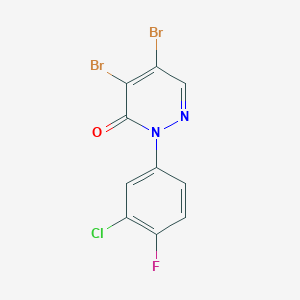
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)
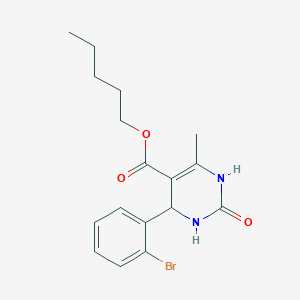
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
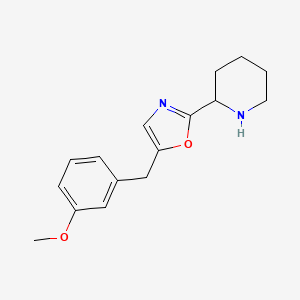

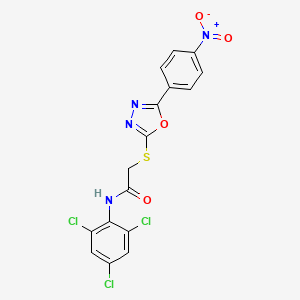
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

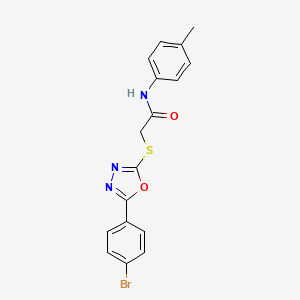
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)
